5-{3-chloro-4-[(4-nitrobenzyl)oxy]benzylidene}-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone
Overview
Description
5-{3-chloro-4-[(4-nitrobenzyl)oxy]benzylidene}-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone is a useful research compound. Its molecular formula is C24H18ClN3O4S and its molecular weight is 479.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 479.0706549 g/mol and the complexity rating of the compound is 774. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Evaluation
Antimicrobial and Antitubercular Agents
A series of N-[2-{2-(substitutedphenyl)-4-oxo-5-(substitutedbenzylidene)-1,3-thiazolidine}-iminoethyl]-2-amino-5-nitrothiazole derivatives were synthesized and evaluated for their antimicrobial and antifungal activities, as well as screened against Mycobacterium tuberculosis. This demonstrates the potential of thiazolidinone derivatives in addressing infectious diseases (Samadhiya, Sharma, Srivastava, & Srivastava, 2014).
Anticancer Agents
Novel substituted (Z)-5-((1-benzyl-1H-indol-3-yl)methylene)imidazolidin-2,4-diones and (Z)-5-((1-benzyl-1H-indol-3-yl)methylene)-2-iminothiazolidin-4-ones were synthesized and evaluated for in vitro cytotoxicity against a panel of 60 human tumor cell lines, identifying compounds with potent growth inhibition against melanoma and ovarian cancer cells, highlighting the anticancer potential of thiazolidinone and imidazolidinone derivatives (Penthala, Yerramreddy, & Crooks, 2011).
Synthesis and Physicochemical Characterization
- Novel Synthetic Pathways: Research on the synthesis of new thiazolidinone and imidazolidinone compounds, including 3-benzyl-5-arylidene-imidazolidine-2,4diones and 5-arylidene-l-methyl-2-thioxo-imidazolidin-4-ones, has been reported, showcasing the diverse synthetic routes and the physicochemical properties of these compounds, which are important for their potential applications in various scientific fields (Brandão et al., 2004).
Antioxidant and Antimicrobial Properties
Antioxidant Applications
Studies on thiazolidinone derivatives as antioxidants for local base oil revealed that these compounds could effectively function as antioxidants, indicating their utility beyond pharmaceutical applications and into materials science, especially in enhancing the oxidative stability of oils (Mohammed et al., 2019).
Antimicrobial Activity
Synthesis and evaluation of novel 2-thiazolylimino-5-arylidene-4-thiazolidinones demonstrated potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, highlighting the potential of these compounds in developing new antimicrobial agents (Vicini et al., 2006).
Properties
IUPAC Name |
(5Z)-5-[[3-chloro-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1-methyl-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O4S/c1-26-21(23(29)27(24(26)33)18-5-3-2-4-6-18)14-17-9-12-22(20(25)13-17)32-15-16-7-10-19(11-8-16)28(30)31/h2-14H,15H2,1H3/b21-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVKHAIDQYDIAS-STZFKDTASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])Cl)C(=O)N(C1=S)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1/C(=C\C2=CC(=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])Cl)/C(=O)N(C1=S)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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